![molecular formula C16H13F3INO2 B3661018 N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3661018.png)
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
描述
“N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide” is an organic compound that features both iodine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and 3-(trifluoromethyl)phenol.
Formation of Intermediate: The 4-iodo-2-methylaniline is reacted with chloroacetyl chloride to form an intermediate chloroacetamide.
Final Coupling Reaction: The intermediate is then reacted with 3-(trifluoromethyl)phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl rings.
Reduction: Reduction reactions could target the iodine substituent, potentially converting it to a hydrogen atom.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) could be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) could be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include deiodinated compounds.
Substitution: Products may include azides or thioethers.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used in the development of probes for biological imaging or assays.
Medicine
Drug Development: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the iodine atom can participate in halogen bonding.
相似化合物的比较
Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- N-(4-chloro-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Uniqueness
The presence of the iodine atom in “N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide” makes it unique compared to its bromo and chloro analogs. Iodine’s larger atomic radius and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.
属性
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3INO2/c1-10-7-12(20)5-6-14(10)21-15(22)9-23-13-4-2-3-11(8-13)16(17,18)19/h2-8H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOBKURZWFDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


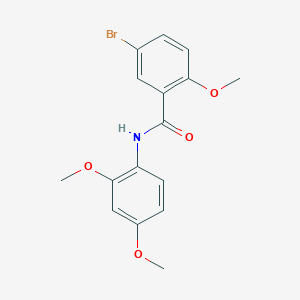
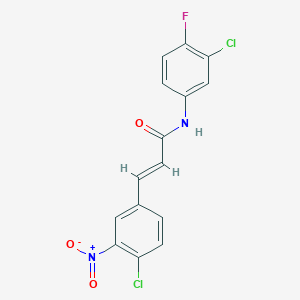

![2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B3660946.png)
![3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B3660953.png)
![methyl [6-ethyl-3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]acetate](/img/structure/B3660957.png)
![Ethyl 4-[[1-(2,4-dichlorobenzoyl)piperidine-4-carbonyl]amino]benzoate](/img/structure/B3660964.png)
![5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3660972.png)
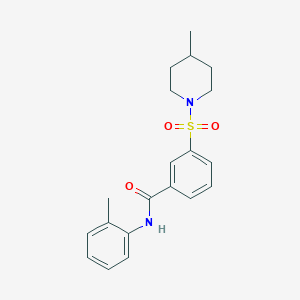
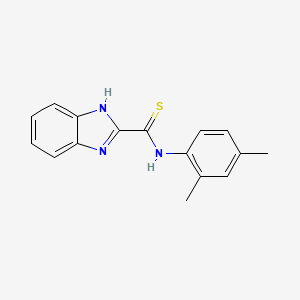
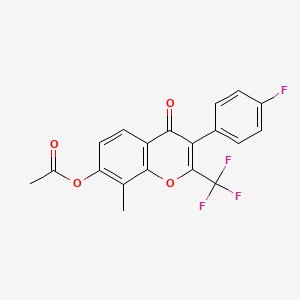
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3661012.png)

![3-oxo-N-8-quinolinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3661031.png)
